

Bombolitin V: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: **Bombolitin V**

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Abstract

Bombolitin V is a cationic, amphiphilic heptadecapeptide discovered in the venom of the bumblebee *Megabombus pennsylvanicus*. As a member of the bombolitin family of peptides, it exhibits a range of potent biological activities, including mast cell degranulation, hemolysis, and antimicrobial effects. These properties make it a subject of significant interest for research into peptide-based therapeutics and for understanding venom toxicology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Bombolitin V**, including detailed experimental protocols and a summary of its key biological data.

Discovery and Initial Characterization

Bombolitin V was first identified as one of five structurally related peptides isolated from the venom of the bumblebee *Megabombus pennsylvanicus*.^{[1][2]} These peptides, collectively named bombolitins, were found to be rich in hydrophobic amino acids.^{[1][2]}

Physicochemical Properties

The primary structure and key physicochemical properties of **Bombolitin V** are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH ₂	[1] [2]
Molecular Weight	1990 Da (calculated)	[1] [2]
Structure	Heptadecapeptide with a C-terminal amide	[1] [2]

Biological Activity

Bombolitin V demonstrates potent biological activity, particularly in its ability to disrupt cell membranes. Its effects on mast cells and erythrocytes have been quantitatively characterized.

Mast Cell Degranulation

Bombolitin V is a powerful mast cell degranulating agent, inducing the release of histamine and other inflammatory mediators.[\[1\]](#)[\[2\]](#) This activity is significantly more potent than that of mastoparan, another well-known degranulating peptide.[\[1\]](#)[\[2\]](#)

Hemolytic Activity

The peptide also exhibits strong hemolytic activity, comparable to that of melittin from honeybee venom.[\[1\]](#)[\[2\]](#) This lytic effect is attributed to its ability to perturb and disrupt the erythrocyte membrane.

Summary of Biological Activity Data

Biological Activity	Effective Dose (ED50)	Molar Concentration (M)	Comparison	Reference
Mast Cell Degranulation	2 µg/ml	1.2 x 10-6 M	5 times more potent than mastoparan	[1][2]
Hemolysis (Guinea Pig Erythrocytes)	0.7 µg/ml	4 x 10-7 M	As potent as melittin	[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and functional characterization of **Bombolitin V**. While the specific parameters from the original discovery paper by Argiolas and Pisano (1985) are not fully available, these protocols represent standard and effective methods used in venom peptide research.

Isolation and Purification of Bombolitin V

The isolation of **Bombolitin V** from crude bumblebee venom is typically achieved through a multi-step chromatographic process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed for the separation of venom peptides.[2][3][4]

Protocol: Two-Step RP-HPLC Purification of **Bombolitin V**

- **Venom Extraction:** Venom is collected from bumblebees, typically by stimulating the venom gland or by dissecting the venom sacs. The collected venom is then lyophilized and stored at -20°C or lower.
- **Initial Fractionation (Step 1):**
 - **Column:** A C18 reverse-phase HPLC column is commonly used for the initial separation of venom components.[2]
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 0% to 60% of mobile phase B over 60 minutes is applied to elute the venom components.
- Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Fractions are collected at regular intervals.
- Purity Analysis and Re-chromatography (Step 2):
 - Aliquots of each fraction from the initial separation are analyzed by mass spectrometry to identify fractions containing peptides with a mass corresponding to **Bombolitin V** (1990 Da).
 - Fractions containing the target peptide are pooled and subjected to a second round of RP-HPLC using a shallower gradient of acetonitrile to achieve high purity.
- Final Characterization: The purified **Bombolitin V** is then subjected to amino acid analysis and sequencing to confirm its identity.

Mast Cell Degranulation Assay

The mast cell degranulating activity of **Bombolitin V** can be quantified by measuring the release of histamine or other granular components like β -hexosaminidase from mast cells.[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#)

Protocol: Histamine Release Assay from Rat Peritoneal Mast Cells

- Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.
- Cell Incubation: The purified mast cells are washed and resuspended in Tyrode's buffer. Aliquots of the cell suspension are incubated with varying concentrations of **Bombolitin V** at 37°C for 30 minutes.
- Control Groups:

- Negative Control: Mast cells incubated with buffer alone (spontaneous release).
- Positive Control: Mast cells lysed with a detergent like Triton X-100 (total histamine release).
- Histamine Quantification: After incubation, the cells are centrifuged, and the supernatant is collected. The amount of histamine released into the supernatant is measured using a fluorometric or enzyme-linked immunosorbent assay (ELISA).
- Calculation: The percentage of histamine release is calculated as: % Histamine Release = $\frac{[(\text{Sample Release} - \text{Spontaneous Release})]}{(\text{Total Release} - \text{Spontaneous Release})} \times 100$

Hemolytic Assay

The hemolytic activity of **Bombolitin V** is determined by measuring the amount of hemoglobin released from erythrocytes upon exposure to the peptide.[9][10][11]

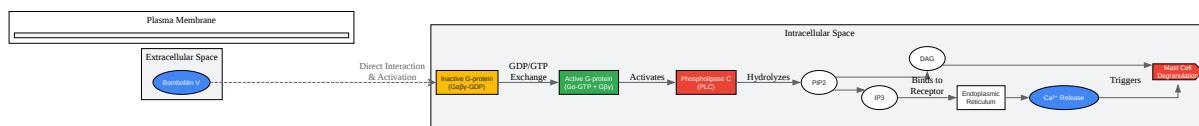
Protocol: In Vitro Hemolysis Assay

- Erythrocyte Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 2% (v/v).
- Peptide Incubation: Serial dilutions of **Bombolitin V** are prepared in PBS. In a 96-well plate, equal volumes of the peptide solutions and the 2% erythrocyte suspension are mixed.
- Control Groups:
 - Negative Control: Erythrocytes incubated with PBS alone (0% hemolysis).
 - Positive Control: Erythrocytes incubated with a lytic agent like 1% Triton X-100 (100% hemolysis).
- Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.

- Calculation: The percentage of hemolysis is calculated as: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Proposed Signaling Pathway for Mast Cell Degranulation

The mechanism by which **Bombolitin V** induces mast cell degranulation is believed to be receptor-independent. As a cationic and amphiphilic peptide, it is proposed to directly interact with and activate heterotrimeric G-proteins on the inner leaflet of the plasma membrane.[1][12] This direct activation bypasses the need for a specific cell surface receptor.

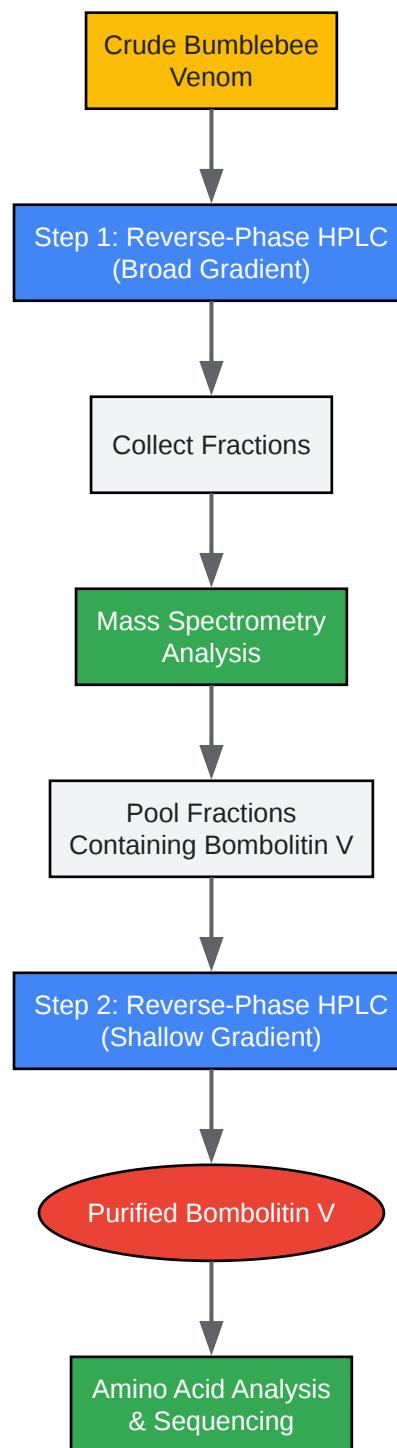


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Caption: Proposed signaling pathway for **Bombolitin V**-induced mast cell degranulation.

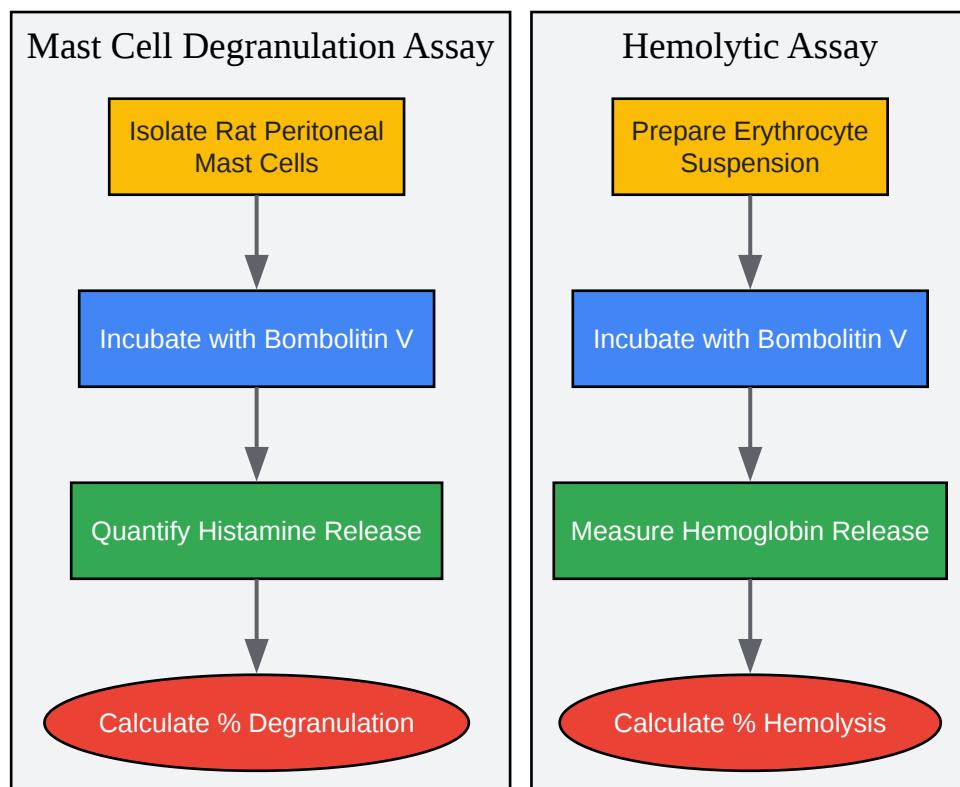
Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the isolation and functional analysis of **Bombolitin V**.



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Caption: Workflow for the isolation and purification of **Bombolitin V**.



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Caption: Workflow for functional assays of **Bombolitin V**.

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